molecular formula C7H9NO2S B1282429 2-Amino-5-ethylthiophene-3-carboxylic acid CAS No. 55502-94-8

2-Amino-5-ethylthiophene-3-carboxylic acid

Cat. No.: B1282429
CAS No.: 55502-94-8
M. Wt: 171.22 g/mol
InChI Key: KUYZGOKRHKYYNL-UHFFFAOYSA-N
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Description

2-Amino-5-ethylthiophene-3-carboxylic acid is a useful research compound. Its molecular formula is C7H9NO2S and its molecular weight is 171.22 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activity

2-Amino-5-ethylthiophene-3-carboxylic acid has been utilized in the synthesis of various biologically active compounds. For instance, it has been used to create thieno[2,3-d]pyrimidines, which exhibit inhibitory activities against certain plant growths, suggesting potential agricultural applications (Wang et al., 2010).

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit antimicrobial activities. For example, novel compounds synthesized from this compound have shown efficacy against bacterial strains, highlighting its potential in antimicrobial drug development (Prasad et al., 2017).

Dye Synthesis and Material Science

This compound is also significant in the field of dye synthesis and material science. It has been used in the creation of monoazo dyes for polyester fabrics, demonstrating its utility in textile industry applications (Iyun et al., 2015). Additionally, derivatives of this compound have been utilized in the development of solar cell technology, indicating its potential in renewable energy research (Yoon et al., 2011).

Fluorescence and Chemical Sensing

The compound has applications in fluorescence and chemical sensing. Its derivatives have been employed as fluorescent probes for detecting essential biomolecules, which is crucial in analytical chemistry and diagnostics (Na et al., 2016).

Properties

IUPAC Name

2-amino-5-ethylthiophene-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO2S/c1-2-4-3-5(7(9)10)6(8)11-4/h3H,2,8H2,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUYZGOKRHKYYNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(S1)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30503539
Record name 2-Amino-5-ethylthiophene-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30503539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55502-94-8
Record name 2-Amino-5-ethylthiophene-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30503539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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